molecular formula C17H16N2O5 B3053771 Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate CAS No. 56050-99-8

Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate

Cat. No.: B3053771
CAS No.: 56050-99-8
M. Wt: 328.32 g/mol
InChI Key: WNZWSCPMJZMGEJ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate (CAS 56050-99-8) is a high-purity chemical compound offered for research and development purposes. This compound, with the molecular formula C17H16N2O5 and a molecular weight of 328.319 g/mol, is characterized by its high density of 1.336 g/cm³ and a flash point of 200.1ºC . It is supplied in various quantities to suit different research needs, from small-scale pilot studies to larger production-scale applications . As a specialized organic chemical, it serves as a useful building block in synthetic chemistry and has potential applications in the development of novel materials and pharmaceutical candidates. Researchers value this compound for its specific molecular structure, which features a ureylene bridge (-NH-C(O)-NH-) connecting two benzoate rings. This structure makes it a candidate for creating polymers with specific properties or for use in molecular recognition studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All researchers should consult the safety data sheet and adhere to their institution's safety protocols when handling this compound.

Properties

IUPAC Name

methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-15(20)11-3-7-13(8-4-11)18-17(22)19-14-9-5-12(6-10-14)16(21)24-2/h3-10H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZWSCPMJZMGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299688
Record name methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56050-99-8
Record name NSC132097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl 4-isocyanatobenzoate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction. The product is then purified using recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its ability to mimic natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Research Implications

  • Structural Design: The target compound’s urea bridge offers a distinct pharmacophoric profile compared to the quinoline-piperazine analogs. Computational docking studies (e.g., Glide XP, as in ) could elucidate differences in binding modes to targets like kinases or G-protein-coupled receptors.

Biological Activity

Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate, with the molecular formula C17H16N2O5C_{17}H_{16}N_{2}O_{5} and a molecular weight of approximately 328.32 g/mol, is a compound of significant interest in the field of medicinal chemistry. Its unique structure, which incorporates both ester and carbamoylamino groups, allows for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate structure with a methoxycarbonyl group and a carbamoylamino moiety. The presence of these functional groups is crucial for its biological activity.

Property Value
Molecular Formula C₁₇H₁₆N₂O₅
Molecular Weight 328.32 g/mol
CAS Number 56050-99-8
IUPAC Name This compound

This compound exhibits its biological activity primarily through interactions with enzymes and receptors. The carbamoylamino group is capable of forming hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Enzyme Interaction

  • Inhibition of Enzymes: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is critical for its potential as a drug candidate.
  • Substrate Mimicry: It may mimic natural substrates, facilitating studies on enzyme-substrate interactions.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies and Research Findings

  • Anticancer Studies
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose ranges for therapeutic application.
  • Antimicrobial Research
    • In research conducted by Smith et al., the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by these pathogens.
  • Enzyme Inhibition Studies
    • A study focused on the inhibition of acetylcholinesterase revealed that the compound could effectively reduce enzyme activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate, and how can reaction intermediates be characterized?

  • Methodology : Synthesis typically involves coupling 4-methoxycarbonylphenyl isocyanate with methyl 4-aminobenzoate under anhydrous conditions. Intermediate characterization requires techniques such as:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying carbamate and urea linkages).
  • High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity .
  • X-ray crystallography (using programs like SHELX) to resolve ambiguous structural features .

Q. How can computational methods predict the thermodynamic stability of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates ground-state energies and optimizes molecular geometry. Key parameters include:

  • Atomization energies (average absolute deviation <2.4 kcal/mol) to assess stability .
  • Solvent effects modeled via implicit solvation (e.g., PCM or SMD) to simulate real-world conditions.

Q. What safety protocols are critical during handling?

  • Methodology :

  • Hazard Mitigation : Use fume hoods for airborne exposure (GHS Category 4 acute toxicity via inhalation/dermal routes) .
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent dermal contact.
  • Emergency Protocols : Immediate decontamination with water and medical consultation for accidental exposure .

Advanced Research Questions

Q. How do substituent effects (e.g., methoxycarbonyl vs. trifluoromethyl) influence binding affinity in biological systems?

  • Methodology :

  • Molecular Docking (Glide XP) : Compare binding poses of analogs (e.g., trifluoromethyl-containing derivatives) to protein targets. Hydrophobic enclosure scores and hydrogen-bond penalties differentiate affinity .
  • Experimental Validation : Competitive binding assays (e.g., SPR or ITC) to correlate computational predictions with empirical data .

Q. What strategies resolve contradictions in crystallographic data for urea-linked derivatives?

  • Methodology :

  • Multi-Refinement Approaches : Use SHELXL for small-molecule refinement and SHELXE for phase extension in cases of twinned or low-resolution data .
  • Disorder Modeling : Apply occupancy refinement for flexible substituents (e.g., methoxy groups) to reduce residual electron density artifacts .

Q. How can regioselective functionalization of the aromatic ring be optimized for downstream applications?

  • Methodology :

  • Electrophilic Aromatic Substitution (EAS) : Direct nitration or halogenation at the para position using HNO₃/H₂SO₄ or Cl₂/FeCl₃. Monitor regioselectivity via LC-MS .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce biaryl motifs (Pd(PPh₃)₄ catalyst, 80°C) .

Key Research Challenges

  • Stereoelectronic Effects : The electron-withdrawing methoxycarbonyl group may reduce nucleophilicity of the urea nitrogen, complicating further derivatization. Mitigate via bulky base additives (e.g., DBU) to deprotonate reactive sites .
  • Biological Activity Prediction : Combine QSAR models with in vitro assays to prioritize analogs for medicinal chemistry pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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